N-[4-(Chlorodifluoromethoxy)phenyl]-4,6-bis(1H-imidazol-1-YL)-1,3,5-triazin-2-amine
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Overview
Description
N-[4-(Chlorodifluoromethoxy)phenyl]-4,6-bis(1H-imidazol-1-YL)-1,3,5-triazin-2-amine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chlorodifluoromethoxy group attached to a phenyl ring, and two imidazole groups attached to a triazine ring. Its unique chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Chlorodifluoromethoxy)phenyl]-4,6-bis(1H-imidazol-1-YL)-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of the chlorodifluoromethoxyphenyl precursor. This precursor is then reacted with various reagents to introduce the imidazole and triazine groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and increase efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Chlorodifluoromethoxy)phenyl]-4,6-bis(1H-imidazol-1-YL)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
N-[4-(Chlorodifluoromethoxy)phenyl]-4,6-bis(1H-imidazol-1-YL)-1,3,5-triazin-2-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(Chlorodifluoromethoxy)phenyl]-4,6-bis(1H-imidazol-1-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives and imidazole-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
N-[4-(Chlorodifluoromethoxy)phenyl]-4,6-bis(1H-imidazol-1-YL)-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H11ClF2N8O |
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Molecular Weight |
404.8 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-4,6-di(imidazol-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H11ClF2N8O/c17-16(18,19)28-12-3-1-11(2-4-12)22-13-23-14(26-7-5-20-9-26)25-15(24-13)27-8-6-21-10-27/h1-10H,(H,22,23,24,25) |
InChI Key |
AJTQUYALKCVCPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N3C=CN=C3)N4C=CN=C4)OC(F)(F)Cl |
Origin of Product |
United States |
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